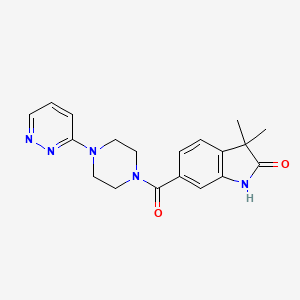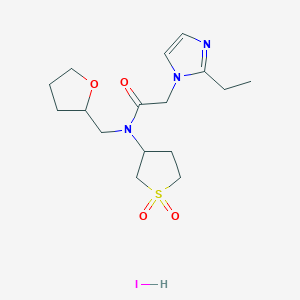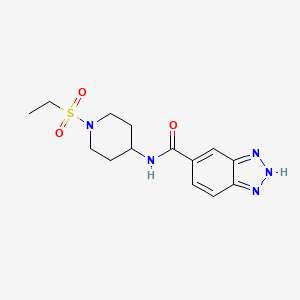![molecular formula C18H22FN3O3 B7052705 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide](/img/structure/B7052705.png)
3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperidinyl group linked to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-fluorophenyl intermediate:
Synthesis of the dioxopyrrolidinyl moiety: This involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Coupling with piperidine: The dioxopyrrolidinyl intermediate is then coupled with a piperidine derivative under appropriate conditions, such as using a base and a coupling reagent.
Formation of the propanamide chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Fentanyl analogues: Compounds such as 2-fluoroacrylfentanyl and 3-fluorofentanyl share structural similarities with 3-[1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide.
Piperidine derivatives: Other piperidine-based compounds with similar structural features include various synthetic opioids and analgesics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-13-4-6-14(7-5-13)22-17(24)10-15(18(22)25)21-9-1-2-12(11-21)3-8-16(20)23/h4-7,12,15H,1-3,8-11H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSTUAYLBQASPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B7052631.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-5-yl)methanone](/img/structure/B7052649.png)
![2-methyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B7052653.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7052656.png)
![3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7052667.png)
![3,5-Dimethyl-4-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B7052670.png)
![1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B7052672.png)
![4-[5-(1,5-Dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylphthalazin-1-one](/img/structure/B7052680.png)
![3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7052690.png)
![3-[2-(furan-3-ylmethylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7052694.png)
![2,3,4,4a,5,7,8,8a-Octahydropyrano[4,3-b]pyridin-1-yl-[3-[(4-chlorophenyl)methoxy]phenyl]methanone](/img/structure/B7052698.png)

